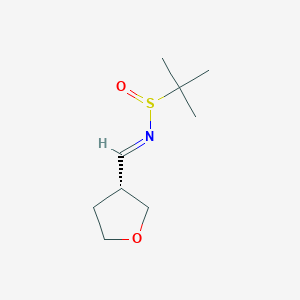

(R)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide

Description

®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is notable for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It plays a significant role in the synthesis of various amines and other organic compounds.

Properties

Molecular Formula |

C9H17NO2S |

|---|---|

Molecular Weight |

203.30 g/mol |

IUPAC Name |

(NE)-2-methyl-N-[[(3R)-oxolan-3-yl]methylidene]propane-2-sulfinamide |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-6-8-4-5-12-7-8/h6,8H,4-5,7H2,1-3H3/b10-6+/t8-,13?/m1/s1 |

InChI Key |

ZWZQRMRGSYZMMW-PMKMUWSXSA-N |

Isomeric SMILES |

CC(C)(C)S(=O)/N=C/[C@H]1CCOC1 |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . Another method involves the condensation of the chiral ligand with vanadyl acetylacetonate, prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .

Industrial Production Methods

In industrial settings, the production of this compound can be streamlined by using oxidative coupling of thiols and amines, which eliminates the need for additional pre-functionalization and de-functionalization steps . This method is not only efficient but also environmentally friendly, reducing waste generation significantly.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonamides.

Reduction: It can be reduced to form sulfides.

Substitution: The sulfinamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . The reactions typically occur under mild conditions, making the compound highly versatile in organic synthesis.

Major Products

The major products formed from these reactions include chiral amines, sulfonamides, and sulfides .

Scientific Research Applications

®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in organic molecules by acting as a chiral ammonia equivalent. The sulfinamide group acts as a protecting group, which can be removed under acidic conditions to yield the desired chiral product .

Comparison with Similar Compounds

Similar Compounds

Sulfenamides: These compounds are used in the synthesis of various organosulfur compounds and as vulcanization accelerators in the rubber industry.

Sulfinimides: These are used in asymmetric synthesis and as intermediates for the production of chiral amines.

Sulfonamides: Widely used in medicinal chemistry, these compounds are known for their antibacterial properties.

Uniqueness

®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is unique due to its high enantioselectivity and versatility in organic synthesis. Its ability to act as both a chiral auxiliary and a protecting group makes it invaluable in the synthesis of complex organic molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.